molecular formula C20H26N4O2 B2360094 N-isobutyl-4-[(3-piperidin-1-ylpyrazin-2-yl)oxy]benzamide CAS No. 1326827-10-4

N-isobutyl-4-[(3-piperidin-1-ylpyrazin-2-yl)oxy]benzamide

カタログ番号 B2360094
CAS番号: 1326827-10-4
分子量: 354.454
InChIキー: IAJVNIFGTLYKEH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-isobutyl-4-[(3-piperidin-1-ylpyrazin-2-yl)oxy]benzamide, also known as GSK-2330672, is a compound developed by GlaxoSmithKline for the treatment of various diseases such as anxiety, depression, and schizophrenia.

作用機序

N-isobutyl-4-[(3-piperidin-1-ylpyrazin-2-yl)oxy]benzamide is a selective antagonist of the 5-HT6 receptor, a subtype of the serotonin receptor. The 5-HT6 receptor is predominantly expressed in the brain and is involved in the regulation of various physiological processes such as mood, cognition, and appetite. By blocking the 5-HT6 receptor, N-isobutyl-4-[(3-piperidin-1-ylpyrazin-2-yl)oxy]benzamide modulates the activity of various neurotransmitter systems, leading to its therapeutic effects.
Biochemical and Physiological Effects:
N-isobutyl-4-[(3-piperidin-1-ylpyrazin-2-yl)oxy]benzamide has been shown to have anxiolytic, antidepressant, and cognitive-enhancing effects in preclinical studies. It has also been shown to improve social behavior in rodent models of autism spectrum disorder. The compound has a good safety profile and does not cause significant side effects at therapeutic doses.

実験室実験の利点と制限

N-isobutyl-4-[(3-piperidin-1-ylpyrazin-2-yl)oxy]benzamide has several advantages for lab experiments, including its high potency and selectivity for the 5-HT6 receptor, as well as its good safety profile. However, the compound has limitations in terms of its pharmacokinetic properties, such as its short half-life and poor brain penetration, which may limit its efficacy in vivo.

将来の方向性

There are several future directions for the development of N-isobutyl-4-[(3-piperidin-1-ylpyrazin-2-yl)oxy]benzamide. One potential application is in the treatment of cognitive deficits associated with various neurological and psychiatric disorders. Another potential application is in the treatment of autism spectrum disorder, where it has shown promising results in preclinical studies. Future research could also focus on improving the pharmacokinetic properties of the compound to enhance its efficacy in vivo. Finally, the potential therapeutic applications of N-isobutyl-4-[(3-piperidin-1-ylpyrazin-2-yl)oxy]benzamide in other diseases such as Parkinson's disease and Alzheimer's disease could also be explored.
In conclusion, N-isobutyl-4-[(3-piperidin-1-ylpyrazin-2-yl)oxy]benzamide is a promising compound with potential therapeutic applications in various diseases such as anxiety, depression, and schizophrenia. Its selective antagonist activity towards the 5-HT6 receptor makes it a unique and valuable tool for studying the role of this receptor in various physiological processes. Further research is needed to fully explore the therapeutic potential of this compound and to develop more effective treatments for these diseases.

合成法

The synthesis of N-isobutyl-4-[(3-piperidin-1-ylpyrazin-2-yl)oxy]benzamide involves several steps, including the synthesis of the pyrazine and benzamide moieties, followed by coupling of the two fragments. The final product is obtained through purification by column chromatography. The synthesis method has been described in detail in a patent application filed by GlaxoSmithKline.

科学的研究の応用

N-isobutyl-4-[(3-piperidin-1-ylpyrazin-2-yl)oxy]benzamide has been extensively studied for its potential therapeutic applications in various diseases such as anxiety, depression, and schizophrenia. In preclinical studies, it has been shown to have anxiolytic and antidepressant effects in animal models. It has also been shown to improve cognitive function in rodent models of schizophrenia.

特性

IUPAC Name

N-(2-methylpropyl)-4-(3-piperidin-1-ylpyrazin-2-yl)oxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O2/c1-15(2)14-23-19(25)16-6-8-17(9-7-16)26-20-18(21-10-11-22-20)24-12-4-3-5-13-24/h6-11,15H,3-5,12-14H2,1-2H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAJVNIFGTLYKEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=CC=C(C=C1)OC2=NC=CN=C2N3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。